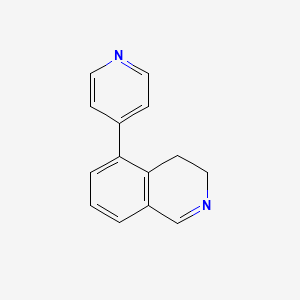

5-(Pyridin-4-yl)-3,4-dihydroisoquinoline

説明

特性

分子式 |

C14H12N2 |

|---|---|

分子量 |

208.26 g/mol |

IUPAC名 |

5-pyridin-4-yl-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C14H12N2/c1-2-12-10-16-9-6-14(12)13(3-1)11-4-7-15-8-5-11/h1-5,7-8,10H,6,9H2 |

InChIキー |

UXIQKWLNZFXQDO-UHFFFAOYSA-N |

正規SMILES |

C1CN=CC2=C1C(=CC=C2)C3=CC=NC=C3 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 5-(Pyridin-4-yl)-3,4-dihydroisoquinoline:

Pharmacological Profile

- Enzyme Inhibition: Unlike 1-substituted derivatives, which exhibit antiarrhythmic and catechol O-methyltransferase (COMT) inhibitory activity , this compound’s pyridine moiety may enhance selectivity for leucine aminopeptidase (LAP) or kinase targets due to π-π stacking interactions with aromatic enzyme pockets .

- Anticancer Potential: Computational studies suggest that 3,4-dihydroisoquinoline derivatives with electron-withdrawing groups (e.g., pyridine) exhibit improved ADME profiles and antiproliferative activity compared to alkyl-substituted analogues .

Physicochemical Properties

- Basicity: The pyridin-4-yl group reduces basicity (pKa ~5–6) compared to unsubstituted 3,4-dihydroisoquinoline (pKa ~8), influencing solubility and membrane permeability .

- Luminescence: Unlike metal-organic frameworks (MOFs) derived from isoquinoline, this compound lacks conjugated luminescent systems, limiting its utility in optoelectronic applications .

準備方法

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is the most widely used method for constructing the 3,4-dihydroisoquinoline core. A representative synthesis involves:

-

Intermediate Preparation : N-(2-Phenylethyl)formamide derivatives are treated with polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) at 160–170°C for 12–18 hours .

-

Cyclization : The formamide intermediate undergoes intramolecular cyclization under acidic conditions to yield 3,4-dihydroisoquinoline.

-

Functionalization : Introducing the pyridin-4-yl group at position 5 is achieved via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .

Example :

-

Starting Material : N-(2-(4-Pyridyl)ethyl)benzamide

-

Conditions : PPA/P₂O₅, 170°C, 18 h

-

Characterization : NMR (CDCl₃): δ 2.68 (t, 2H, CH₂), 3.65 (t, 2H, CH₂), 7.23–8.56 (m, pyridyl and aromatic protons) .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for sterically hindered substrates. A two-step protocol reported by Sobarzo et al. (2006) involves:

-

Demethylation : 6,7-Dimethoxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline is treated with BBr₃ to yield the 7-hydroxy derivative .

-

Rearrangement : Microwave irradiation (150°C, 1 h) in acetonitrile with molecular sieves facilitates regioselective pyridin-4-yl incorporation .

Key Data :

Reductive Amination

A modified approach combines reductive amination and cyclodehydration:

-

Step 1 : Condensation of 2-(pyridin-4-yl)acetophenone with ammonium formate.

-

Step 3 : Bischler-Napieralski cyclization using POCl₃ or PPA .

Representative Data :

-

Intermediate : 3-(Pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)propanenitrile

Transition Metal-Catalyzed C–H Activation

Palladium-catalyzed C–H functionalization offers regioselectivity:

-

Substrate : 3,4-Dihydroisoquinoline

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : 2,2'-Bipyridine

Outcome :

Solid-Phase Synthesis

For high-throughput applications, resin-bound protocols are employed:

-

Resin : Wang resin functionalized with Fmoc-protected amine.

-

Coupling : Pyridin-4-ylacetic acid using HBTU/DIEA.

Performance Metrics :

Comparative Analysis of Methods

Q & A

Basic: What are the optimal synthetic routes for 5-(Pyridin-4-yl)-3,4-dihydroisoquinoline in laboratory settings?

Methodological Answer:

The Bischler-Napieralski reaction is a foundational method for synthesizing isoquinoline derivatives. For this compound, cyclization of an appropriately substituted phenethylamide precursor using phosphoryl chloride (POCl₃) or other dehydrating agents is recommended. Key steps include:

- Precursor Design : Use a phenethylamide with a pyridinyl substituent at the C5 position to ensure regioselectivity during cyclization.

- Optimization via DoE : Apply statistical Design of Experiments (DoE) to minimize trial-and-error by varying temperature, solvent polarity (e.g., toluene vs. DMF), and catalyst loading. This approach reduces experimental iterations while ensuring robust yield .

- Post-Reaction Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the dihydroisoquinoline core.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry and proton environments. For example, the pyridinyl protons resonate as distinct doublets (δ 8.5–9.0 ppm), while dihydroisoquinoline protons show splitting patterns indicative of ring saturation .

- X-Ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., π-π stacking between pyridinyl and isoquinoline moieties). Single-crystal diffraction data should be refined using software like SHELX .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization confirms molecular ion peaks and fragmentation patterns.

Advanced: How can computational reaction path search methods improve the synthesis of derivatives?

Methodological Answer:

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) coupled with reaction path sampling can predict transition states and intermediates. For example:

- Reaction Mechanism Mapping : Identify energy barriers for cyclization steps to optimize temperature and catalyst selection.

- Machine Learning Integration : Train models on existing reaction datasets to predict optimal solvent systems or substituent effects. ICReDD’s approach combines computational screening with experimental validation, creating a feedback loop to refine synthetic protocols .

- Conformer Analysis : Use tools like CREST to assess conformational flexibility, which impacts reactivity and crystallization behavior .

Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

- Controlled Replication : Systematically vary parameters (e.g., solvent, oxidant strength) while monitoring reaction progress via LC-MS.

- Statistical Meta-Analysis : Apply multivariate regression to published datasets, isolating variables like steric hindrance or electronic effects from pyridinyl substituents.

- In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to detect transient intermediates that may explain divergent outcomes .

Advanced: What reactor design considerations are critical for scaling up dihydroisoquinoline synthesis?

Methodological Answer:

- Continuous Flow Systems : Improve heat transfer and mixing efficiency for exothermic cyclization steps. Use microreactors with immobilized catalysts to enhance reproducibility .

- Membrane Separation : Integrate nanofiltration membranes to separate byproducts in real-time, reducing purification bottlenecks .

- Process Simulation : Leverage Aspen Plus or COMSOL to model mass transfer limitations and optimize residence time .

Advanced: How does the electronic structure of this compound influence its biological interactions?

Methodological Answer:

- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity with targets like kinases or GPCRs. The pyridinyl group’s lone pairs may form hydrogen bonds with active-site residues .

- SAR Studies : Synthesize analogs with substituents at C3/C4 to correlate electronic effects (Hammett σ values) with activity. For example, electron-withdrawing groups may enhance binding to hydrophobic pockets .

- In Vitro Assays : Use fluorescence polarization or SPR to quantify binding kinetics, validating computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。